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The table below synthesizes the key clinical and biochemical manifestations observed in patients, primarily

appearing after long-term treatment (median onset of 5 years) [1].

Feature Description / Typical Findings
Key
References

Primary
Symptoms

Bone pain (hips, knees, ankles, back), progressive fatigue,
muscle weakness, difficulty walking. Pathological fractures are

common in severe cases.

[2] [3] [4]

Key Biochemical
Serum Findings

Hypophosphatemia (very common), elevated Alkaline

Phosphatase (ALP), hypouricemia, metabolic acidosis, elevated
creatinine (indicating renal impairment).

[2] [5] [6]

Key Urinary
Findings

Phosphaturia, glycosuria (without hyperglycemia), proteinuria,
elevated urinary β2-microglobulin. This pattern is diagnostic of

Fanconi syndrome.

[2] [6] [3]

Bone Metabolism
Markers

Elevated bone resorption markers (e.g., cross-linked N-

telopeptide), elevated bone formation markers (e.g., bone-
specific ALP).

[2] [1]
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Feature Description / Typical Findings
Key
References

Radiological
Findings

Osteoporosis on DXA scan, multiple fractures/pseudofractures

on X-ray/CT, abnormally increased uptake on bone scintigraphy.

[2] [4] [7]

Mechanism of Toxicity and Pathogenesis

The following diagram illustrates the current understanding of how adefovir dipivoxil leads to osteomalacia.
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The core mechanism involves drug accumulation in renal tubular cells leading to Fanconi syndrome [2] [6]

[1]. Genetic polymorphisms in drug transporter genes (e.g., ABCC2) may increase susceptibility [5] [1].

Diagnostic & Management Protocol

Diagnostic Workflow

A confirmed diagnosis requires a combination of factors:

History: Document long-term ADV use (typically >2-3 years) [1] [7].
Biochemical Confirmation: Demonstrate hypophosphatemia with phosphaturia, glycosuria, and

proteinuria [6] [7].
Bone Assessment: Measure elevated ALP and perform imaging (X-ray, bone scan) to identify

fractures or pseudofractures [2] [4].

Management Strategies

The table below outlines the core management principles based on clinical evidence.

Intervention Protocol Details
Rationale & Expected
Outcome

1.
Discontinue/Replace
ADV

Switch to an alternative antiviral agent with
lower nephrotoxicity potential, such as

entecavir [6] [3] [4].

This is the most critical step to
remove the causative agent

and halt ongoing tubular
damage.

2. Phosphate
Supplementation

Oral phosphate supplements (e.g., sodium
phosphate syrup). Dosing is titrated based

on serum phosphate levels [6] [3].

Corrects the
hypophosphatemia directly,

providing the necessary
substrate for bone

mineralization.

3. Active Vitamin D
Therapy

Calcitriol (1,25-dihydroxyvitamin D3),

typically at 0.25-0.5 µg twice daily [2] [6].

Overcomes impaired renal

activation of vitamin D,
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Intervention Protocol Details
Rationale & Expected
Outcome

enhances intestinal absorption
of calcium and phosphate, and

promotes bone healing.

4. Adjunctive Therapy
(Severe Cases)

Denosumab (60 mg subcutaneously

every 6 months) may be considered if
bone pain and high bone resorption

markers persist despite standard therapy.
Crucial note: Must only be given after

adequate vitamin D and phosphate
repletion to avoid severe hypocalcemia [2].

Suppresses excessive

osteoclast activity, which can
be a feature in advanced

cases, helping to relieve bone
pain and improve bone density.

Key Takeaways for Researchers

Dose and Duration: Toxicity can occur even at the recommended low dose (10 mg/day), with risk
increasing significantly beyond 2 years of therapy [1] [7].

Monitoring is Critical: For patients on long-term ADV, regular monitoring of serum phosphate,
creatinine, alkaline phosphatase, and routine urinalysis is essential for early detection [7].

Recovery is Possible: With timely intervention (drug substitution and supplementation), biochemical
parameters and symptoms can significantly improve or fully resolve over several months, though

renal impairment may not always be completely reversible [6] [4] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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